2-tert-Butyl-1,3-thiazole

Beschreibung

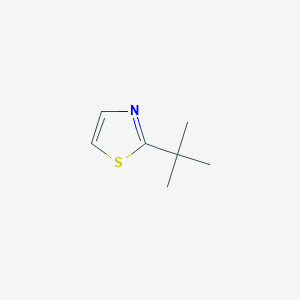

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-tert-butyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-7(2,3)6-8-4-5-9-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQAIZGWCKXJRSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342343 | |

| Record name | 2-tert-Butyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13623-12-6 | |

| Record name | 2-(1,1-Dimethylethyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13623-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Butyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(tert-butyl)thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-tert-Butyl-1,3-thiazole: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-Butyl-1,3-thiazole is a five-membered heterocyclic compound containing a sulfur and a nitrogen atom, distinguished by the presence of a sterically demanding tert-butyl group at the 2-position. This structural feature imparts unique chemical and physical properties that make it a valuable building block in organic synthesis and medicinal chemistry. The thiazole ring itself is a key pharmacophore found in numerous clinically approved drugs, and the introduction of the tert-butyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 2-tert-Butyl-1,3-thiazole, with a focus on its relevance to drug discovery and development.

Molecular Structure and Chemical Properties

The core of 2-tert-Butyl-1,3-thiazole is a planar, aromatic thiazole ring. The aromaticity arises from the delocalization of six π-electrons over the five-membered ring. The tert-butyl group, with its sp³-hybridized carbon atom, is attached to the C2 position of the thiazole ring.

Fundamental Properties

A summary of the key chemical and physical properties of 2-tert-Butyl-1,3-thiazole is presented in the table below. It is important to note that while some experimental data is available for related compounds, specific experimentally determined values for the parent 2-tert-Butyl-1,3-thiazole are not widely published. The data presented here is a combination of available information and predicted values.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NS | PubChem[1] |

| Molecular Weight | 141.24 g/mol | PubChem[1] |

| Monoisotopic Mass | 141.06122 Da | PubChem[1] |

| Predicted XlogP | 2.7 | PubChem[1] |

| Appearance | Not available (likely a liquid) | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available |

Structural Visualization

The 2D and 3D structures of 2-tert-Butyl-1,3-thiazole are depicted below, illustrating the spatial arrangement of the atoms.

Caption: 2D structure of 2-tert-Butyl-1,3-thiazole.

Spectroscopic Characterization

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the tert-butyl group would exhibit a characteristic singlet in the upfield region (typically around 1.4 ppm), integrating to nine protons. The two protons on the thiazole ring would appear as distinct signals in the aromatic region (7.0-9.0 ppm). The exact chemical shifts would be influenced by the solvent and any other substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show distinct signals for the carbon atoms of the thiazole ring and the tert-butyl group. The quaternary carbon of the tert-butyl group would appear in the 30-40 ppm range, while the methyl carbons would resonate around 30 ppm. The carbons of the thiazole ring would be observed in the downfield region, typically between 110 and 170 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 2-tert-Butyl-1,3-thiazole would display characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected peaks include:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic): ~2960-2870 cm⁻¹

-

C=N stretching (in-ring): ~1600-1500 cm⁻¹

-

C=C stretching (in-ring): ~1500-1400 cm⁻¹

-

C-S stretching: ~700-600 cm⁻¹

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) for 2-tert-Butyl-1,3-thiazole would be observed at an m/z of 141. A prominent fragment ion would likely correspond to the loss of a methyl group ([M-15]⁺) or the entire tert-butyl group ([M-57]⁺), leading to the formation of a stable thiazolyl cation.

Synthesis of 2-tert-Butyl-1,3-thiazole

The most common and versatile method for the synthesis of thiazoles is the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-tert-Butyl-1,3-thiazole, pivalamide (2,2-dimethylpropanamide) would first be converted to the corresponding thioamide, pivalothioamide. This thioamide would then be reacted with a suitable α-haloacetaldehyde or a synthetic equivalent.

Representative Synthetic Workflow: Hantzsch Thiazole Synthesis

Caption: General workflow for the Hantzsch synthesis of 2-tert-Butyl-1,3-thiazole.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Pivalothioamide

-

To a stirred solution of pivalamide in anhydrous toluene, add Lawesson's reagent (0.5 equivalents).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and filter to remove any solid byproducts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude pivalothioamide by column chromatography on silica gel.

Step 2: Hantzsch Thiazole Synthesis

-

Dissolve the purified pivalothioamide in a suitable solvent such as ethanol or isopropanol.

-

Add an equimolar amount of bromoacetaldehyde dimethyl acetal and a catalytic amount of a weak base (e.g., sodium bicarbonate).

-

Heat the reaction mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude 2-tert-Butyl-1,3-thiazole by vacuum distillation or column chromatography.

Causality behind Experimental Choices:

-

Lawesson's Reagent: This is a common and effective thionating agent for converting amides to thioamides.

-

Bromoacetaldehyde dimethyl acetal: This is a stable precursor to the reactive bromoacetaldehyde, which is generated in situ under the reaction conditions.

-

Weak Base: The base facilitates the deprotonation of the thioamide and promotes the cyclization reaction.

Reactivity of 2-tert-Butyl-1,3-thiazole

The reactivity of 2-tert-Butyl-1,3-thiazole is governed by the electronic properties of the thiazole ring and the steric influence of the tert-butyl group.

-

Electrophilic Aromatic Substitution: The thiazole ring is generally less reactive towards electrophilic substitution than benzene. The electron-withdrawing nature of the nitrogen atom deactivates the ring. Substitution, when it occurs, is favored at the C5 position. The bulky tert-butyl group at C2 may further direct electrophiles to the C5 position due to steric hindrance at C4.

-

Nucleophilic Aromatic Substitution: The thiazole ring is susceptible to nucleophilic attack, particularly at the C2 position, which is electron-deficient. However, the presence of the tert-butyl group at this position significantly hinders nucleophilic attack.

-

Deprotonation at C2: The proton at the C2 position of the thiazole ring is acidic and can be removed by strong bases to form a thiazol-2-yl anion. This is a key reaction for the functionalization of the C2 position. In 2-tert-Butyl-1,3-thiazole, this position is substituted, so this reactivity is not directly applicable.

-

Reactions of the tert-Butyl Group: The tert-butyl group is generally unreactive under most conditions.

Applications in Drug Discovery and Development

The thiazole nucleus is a privileged scaffold in medicinal chemistry, and the incorporation of a tert-butyl group can offer several advantages in drug design.

Rationale for the Use of the 2-tert-Butyl-thiazole Moiety:

-

Metabolic Stability: The tert-butyl group is resistant to metabolic oxidation due to the absence of α-protons. Incorporating this group can block a potential site of metabolism, thereby increasing the in vivo half-life of a drug candidate.

-

Lipophilicity: The tert-butyl group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and improve its pharmacokinetic properties.

-

Steric Shielding: The bulkiness of the tert-butyl group can be used to control the conformation of a molecule and to shield adjacent functional groups from unwanted interactions or metabolic degradation.

-

Binding Pocket Interactions: The hydrophobic nature of the tert-butyl group can lead to favorable van der Waals interactions within the hydrophobic pockets of target proteins, potentially increasing binding affinity and selectivity.

Examples in Drug Development:

While specific drugs containing the parent 2-tert-Butyl-1,3-thiazole are not widely marketed, the 2-(tert-butyl)thiazol-4-yl moiety has been incorporated into molecules with potential therapeutic applications. For instance, Dabrafenib, an anti-cancer medication, contains a 2-(tert-butyl)thiazol-4-yl group and acts as a BRAF kinase inhibitor[2]. This highlights the utility of this structural motif in designing targeted therapies.

Safety and Handling

Conclusion

2-tert-Butyl-1,3-thiazole is a heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Its unique combination of a reactive thiazole ring and a sterically demanding, metabolically stable tert-butyl group makes it an attractive building block for the design of novel therapeutic agents. While detailed experimental data for the parent compound is somewhat limited in the public domain, this guide provides a comprehensive overview of its structure, properties, synthesis, and potential applications, offering valuable insights for researchers and drug development professionals working in this field. Further research into the synthesis and reactivity of this compound is warranted to fully exploit its potential in the development of new and improved pharmaceuticals.

References

-

PubChem. 2-Tert-butyl-1,3-thiazole-4-carboxylic acid. [Link]

-

PubChemLite. 2-(tert-butyl)thiazole (C7H11NS). [Link]

-

The Good Scents Company. 2-sec-butyl thiazole. [Link]

-

Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central. [Link]

-

2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. ResearchGate. [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. ResearchGate. [Link]

-

An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Neliti. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

-

(PDF) Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]

-

A Brief Literature and Review of Patents on Thiazole Related Derivatives. ResearchGate. [Link]

-

(PDF) Recent Patents on Thiazole Derivatives Endowed with Antitumor Activity. ResearchGate. [Link]

-

Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Review and Letters. [Link]

-

(Z)-N-(3-(2-Chloro-4-nitrophenyl)-4-methylthiazol-2(3H)-ylidene) Pivalamide: Synthesis and Crystal Structure. Scirp.org. [Link]

Sources

- 1. 2-(Sec-Butyl)Thiazole | C7H11NS | CID 5289510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. media.neliti.com [media.neliti.com]

- 3. 2-AMINO-4-(TERT-BUTYL)-1,3-THIAZOLE-5-CARBONITRILE(303994-99-2)核磁图(1HNMR) [m.chemicalbook.com]

- 4. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. chemicalbook.com [chemicalbook.com]

Synthesis of 2-tert-Butyl-1,3-thiazole and its derivatives

An In-depth Technical Guide to the Synthesis of 2-tert-Butyl-1,3-thiazole and Its Derivatives

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic strategies for 2-tert-Butyl-1,3-thiazole and its derivatives. We will delve into the core chemical principles, provide detailed experimental protocols, and discuss the significance of this heterocyclic scaffold in modern chemistry.

The Strategic Importance of the 2-tert-Butyl-1,3-thiazole Scaffold

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The incorporation of a tert-butyl group at the 2-position imparts unique steric and electronic properties. This bulky group can enhance metabolic stability by shielding the thiazole ring from enzymatic degradation, improve binding selectivity by occupying specific hydrophobic pockets in target proteins, and modulate the overall lipophilicity of the molecule. Consequently, 2-tert-butyl-1,3-thiazole derivatives are of significant interest in the development of novel therapeutics.

Core Synthetic Methodologies: A Comparative Analysis

The construction of the 2-tert-butyl-1,3-thiazole core can be achieved through several synthetic pathways. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.

The Hantzsch Thiazole Synthesis: A Classic and Versatile Approach

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the formation of the thiazole ring. This method involves the condensation of a thioamide with an α-halocarbonyl compound. For the synthesis of 2-tert-butyl-1,3-thiazole, pivalamide (2,2-dimethylpropanamide) serves as the precursor to the required thioamide.

Causality Behind Experimental Choices:

-

Thioamide Formation: Pivalamide is converted to the corresponding thiopivalamide in situ or in a separate step using a thionating agent like Lawesson's reagent or phosphorus pentasulfide. Lawesson's reagent is often preferred for its milder reaction conditions and higher yields.

-

α-Halocarbonyl Partner: A variety of α-halocarbonyl compounds can be employed to introduce substituents at the 4- and 5-positions of the thiazole ring. For the synthesis of the parent 2-tert-butyl-1,3-thiazole, a two-carbon synthon with leaving groups is required.

Experimental Protocol: Synthesis of 2-tert-Butyl-1,3-thiazole from Pivalamide

A common and efficient method for synthesizing 2-tert-butyl-1,3-thiazole involves the reaction of pivalamide with 1,2-dichloroethyl ethyl ether.

Step 1: Reaction Setup

-

To a solution of pivalamide (1 equivalent) in a suitable solvent such as toluene or xylene, add 1,2-dichloroethyl ethyl ether (1.1 equivalents).

-

The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

Step 2: Reaction Conditions

-

The mixture is heated to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Step 3: Work-up and Purification

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is purified by vacuum distillation or column chromatography on silica gel to afford the pure 2-tert-butyl-1,3-thiazole.

Illustrative Workflow: Hantzsch-type Synthesis

Caption: Hantzsch-type synthesis workflow for 2-tert-butyl-1,3-thiazole.

Alternative Synthetic Routes

While the Hantzsch synthesis is widely used, other methods can be advantageous for specific applications or for accessing diverse derivatives.

Synthesis from 2,2-Dimethylpropionaldehyde

An alternative route involves the reaction of 2,2-dimethylpropionaldehyde with sulfur and an amine, followed by reaction with a suitable C2 synthon. This "one-pot" approach can be efficient for certain derivatives.

Synthesis of Functionalized 2-tert-Butyl-1,3-thiazole Derivatives

The true value of the 2-tert-butyl-1,3-thiazole scaffold lies in the ability to introduce functional groups at various positions on the thiazole ring. These functional groups serve as handles for further chemical modifications, enabling the synthesis of complex molecules and chemical libraries for drug discovery.

Synthesis of 4-Substituted 2-tert-Butyl-1,3-thiazoles

A straightforward method to introduce a substituent at the 4-position is through the reaction of thiopivalamide with a terminal α-haloketone.

Experimental Protocol: Synthesis of 2-tert-Butyl-4-methyl-1,3-thiazole

Step 1: Thiopivalamide Formation

-

Pivalamide is treated with Lawesson's reagent in refluxing toluene to yield thiopivalamide.

Step 2: Cyclocondensation

-

The crude thiopivalamide is reacted with chloroacetone in a suitable solvent like ethanol or acetone.

-

The reaction is typically carried out at room temperature or with gentle heating.

Step 3: Work-up and Purification

-

The solvent is evaporated, and the residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography to yield 2-tert-butyl-4-methyl-1,3-thiazole.

Halogenation of the Thiazole Ring

Halogenated thiazoles are valuable intermediates for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents.

Experimental Protocol: Bromination at the 5-Position

Step 1: Reaction Setup

-

2-tert-Butyl-1,3-thiazole is dissolved in a suitable solvent like chloroform or acetic acid.

Step 2: Brominating Agent

-

A solution of bromine in the same solvent is added dropwise at a controlled temperature (often 0 °C to room temperature). N-Bromosuccinimide (NBS) can also be used as a milder brominating agent.

Step 3: Work-up and Purification

-

The reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) to destroy excess bromine.

-

The organic layer is separated, washed, dried, and concentrated.

-

The resulting 2-tert-butyl-5-bromo-1,3-thiazole is purified by chromatography or distillation.

Illustrative Workflow: Functionalization of the Thiazole Ring

Caption: Key functionalization strategies for the 2-tert-butyl-1,3-thiazole scaffold.

Characterization Data

Proper characterization is crucial to confirm the identity and purity of the synthesized compounds. The following table summarizes typical analytical data for the parent compound.

| Compound | Molecular Formula | Molecular Weight | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 2-tert-Butyl-1,3-thiazole | C₇H₁₁NS | 141.23 | 1.45 (s, 9H), 7.25 (d, 1H), 7.70 (d, 1H) | 33.5, 69.0, 116.0, 142.5, 175.0 |

Note: NMR chemical shifts are approximate and can vary slightly depending on the solvent and instrument.

Conclusion and Future Directions

The synthesis of 2-tert-butyl-1,3-thiazole and its derivatives is a well-established field with robust and versatile methodologies. The Hantzsch synthesis remains a primary route, while modern cross-coupling and functionalization techniques have significantly expanded the accessible chemical space. The unique properties conferred by the 2-tert-butyl group make this scaffold highly attractive for the development of new chemical entities in drug discovery and materials science. Future research will likely focus on the development of more sustainable and efficient synthetic methods, as well as the exploration of novel applications for this versatile heterocyclic system.

References

- Ohtsuka, T., & Oishi, T. (Year). Method for producing 2-tert-butyl-1,3-thiazole.

A Senior Application Scientist's Guide to the Biological Activity Screening of 2-tert-Butyl-1,3-thiazole Derivatives

Foreword: The Thiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,3-thiazole ring is a five-membered heterocyclic scaffold that stands as a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a "privileged structure," frequently found in a multitude of pharmacologically active compounds.[3] The thiazole nucleus is a key component in numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1] The introduction of a bulky, lipophilic tert-butyl group at the 2-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile, potentially enhancing membrane permeability, metabolic stability, and target binding affinity. This guide provides a comprehensive framework for the systematic biological activity screening of novel 2-tert-Butyl-1,3-thiazole derivatives, grounded in established methodologies and field-proven insights.

Part 1: The Strategic Framework for Screening

A successful screening campaign does not begin with the assay itself, but with a logical, tiered approach. The goal is to efficiently identify promising "hits" from a library of synthesized derivatives while minimizing resource expenditure. Our strategy is a classic funnel approach, moving from broad, high-throughput primary screens to more specific, mechanism-of-action secondary assays.

Caption: A logical workflow for drug discovery screening.

Part 2: Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the urgent discovery of new chemical entities with antibacterial and antifungal properties.[4][5] Thiazole derivatives have historically shown significant promise in this area, often acting by inhibiting essential bacterial enzymes like DNA gyrase.[4][6]

Causality Behind Experimental Choices

For primary screening, we employ the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This method is superior to agar diffusion for primary screening because it is quantitative, highly amenable to automation and high-throughput screening (HTS), and provides a direct measure of the concentration required to inhibit microbial growth.[5][7] This allows for the rapid testing of large compound libraries against a panel of clinically relevant bacterial and fungal strains.[5][8]

Experimental Protocol: High-Throughput MIC Determination

Objective: To determine the lowest concentration of a 2-tert-Butyl-1,3-thiazole derivative that visibly inhibits the growth of a specific microorganism.

Materials:

-

96-well clear, flat-bottom microtiter plates

-

Test compounds dissolved in DMSO (e.g., 10 mM stock)

-

Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

-

Negative control (medium with DMSO)

-

Automated liquid handler (recommended for HTS)[5]

-

Microplate reader (OD at 600 nm)

Methodology:

-

Plate Preparation: Using an automated liquid handler, dispense 50 µL of sterile broth medium into all wells of a 96-well plate.

-

Compound Serial Dilution:

-

Add 50 µL of the test compound stock solution (e.g., at 256 µg/mL in broth with 2% DMSO) to the first column of wells.

-

Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. This creates a concentration gradient (e.g., from 128 µg/mL to 0.25 µg/mL).

-

The 11th column serves as the organism control (no compound), and the 12th column serves as the sterility control (no compound, no inoculum).

-

-

Inoculum Preparation: Prepare a microbial suspension standardized to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized inoculum to wells in columns 1 through 11. Do not add inoculum to column 12. The final volume in each well is 100 µL.

-

Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

Data Acquisition: Determine the MIC by visual inspection for the lowest concentration showing no turbidity. For quantitative analysis, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration at which growth is inhibited by ≥90% compared to the control.

Senior Scientist's Insight: The choice of DMSO as a solvent is critical. Its concentration must be kept low (typically ≤1%) in the final assay to avoid solvent-induced toxicity to the microbes. A vehicle control (DMSO without compound) is non-negotiable to validate that any observed inhibition is due to the compound itself.

Data Presentation

Summarize the screening results in a clear, concise table.

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| TBT-001 | 8 | 32 | 16 |

| TBT-002 | >128 | >128 | >128 |

| TBT-003 | 4 | 16 | 8 |

| Ciprofloxacin | 1 | 0.5 | N/A |

| Fluconazole | N/A | N/A | 4 |

Part 3: Anticancer Activity Screening

Thiazole derivatives are well-documented anticancer agents, acting through various mechanisms such as inducing apoptosis, disrupting tubulin assembly, and inhibiting key signaling pathways like PI3K/Akt/mTOR.[2][9][10] A primary screen for anticancer activity almost invariably begins with a cytotoxicity assay to assess a compound's ability to reduce the viability of cancer cells.

Causality Behind Experimental Choices

The MTT assay is the gold standard for initial cytotoxicity screening.[11][12] It is a colorimetric assay that measures cellular metabolic activity, which in most cases, correlates directly with the number of viable cells.[13] Its reliance on mitochondrial dehydrogenases provides a robust measure of cell health.[11] The assay is inexpensive, reliable, and easily adaptable to a 96-well format, making it ideal for the high-throughput screening of compound libraries against a panel of cancer cell lines.[12]

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Experimental Protocol: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer)[14][15]

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well flat-bottom plates

-

Test compounds and positive control (e.g., Doxorubicin)

Methodology:

-

Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[16]

-

Compound Treatment: Prepare serial dilutions of the 2-tert-Butyl-1,3-thiazole derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh serum-free medium plus 20 µL of MTT solution to each well.[11]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to insoluble purple formazan crystals.[11][13]

-

Solubilization: Carefully aspirate the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Senior Scientist's Insight: It is crucial to perform the MTT incubation step in serum-free medium. Serum components can interact with the MTT reagent and affect the reduction process, leading to inaccurate results. Furthermore, ensure the formazan crystals are fully dissolved before reading the plate; incomplete solubilization is a common source of variability.[11][16]

Data Presentation

Present IC50 values in a table for clear comparison of compound potency.

| Compound ID | MCF-7 IC50 (µM) | HepG2 IC50 (µM) |

| TBT-001 | 15.2 ± 1.8 | 25.6 ± 2.3 |

| TBT-003 | 2.6 ± 0.4 | 7.3 ± 0.9 |

| TBT-008 | 58.1 ± 5.1 | > 100 |

| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 |

Part 4: Anti-inflammatory Activity Screening

Inflammation is a complex biological response implicated in numerous diseases.[17][18] Thiazole derivatives have shown potent anti-inflammatory activities, often by inhibiting key enzymes in the inflammatory cascade like cyclooxygenase (COX) and lipoxygenase (LOX).[17][18][19]

Causality Behind Experimental Choices

For a primary in vitro screen, we will use the inhibition of protein denaturation assay . This assay is simple, cost-effective, and provides a reliable indication of anti-inflammatory potential.[19][20] Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[19] An agent that can prevent this denaturation demonstrates a stabilizing effect that is correlated with anti-inflammatory activity.

Experimental Protocol: Inhibition of Albumin Denaturation

Objective: To evaluate the ability of test compounds to inhibit heat-induced protein denaturation.

Materials:

-

Bovine Serum Albumin (BSA) or Egg Albumin

-

Phosphate Buffered Saline (PBS, pH 6.4)

-

Test compounds and a standard drug (e.g., Diclofenac Sodium)

-

Water bath

-

UV-Vis Spectrophotometer

Methodology:

-

Reaction Mixture Preparation: The reaction mixture consists of 0.2 mL of albumin solution (either egg or BSA), 2.8 mL of PBS, and 2 mL of varying concentrations of the test compound (e.g., 50-800 µg/mL).

-

Control and Standard:

-

Control: Prepare a similar mixture using 2 mL of distilled water instead of the test compound.

-

Standard: Prepare a similar mixture using 2 mL of the standard drug (Diclofenac Sodium) at the same concentrations.

-

-

Incubation: Incubate all mixtures at 37°C for 20 minutes.

-

Heat-Induced Denaturation: After incubation, heat the mixtures in a water bath at 70°C for 5 minutes.[19]

-

Cooling and Measurement: Cool the solutions and measure the absorbance of each at 660 nm.

-

Calculation: The percentage inhibition of protein denaturation is calculated using the following formula:

-

% Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

-

Senior Scientist's Insight: This assay is a preliminary screen. Positive hits should be advanced to more physiologically relevant cell-based assays, such as measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages or direct enzyme inhibition assays for COX-1/COX-2.[20][21] This tiered approach ensures that resources are focused on compounds with the highest potential.

Data Presentation

| Compound ID | % Inhibition of Denaturation @ 200 µg/mL |

| TBT-001 | 45.3% ± 3.1% |

| TBT-003 | 78.9% ± 4.5% |

| TBT-015 | 21.0% ± 2.8% |

| Diclofenac | 85.2% ± 3.9% |

References

- Title: A review on progress of thiazole derivatives as potential anti-inflammatory agents Source: Google Search URL

- Title: Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update Source: Google Search URL

- Title: Synthesis and anti-inflammatory activity of thiazole derivatives Source: Google Search URL

- Title: Advances in High-Throughput Screening for Novel Antimicrobial Compounds Source: Google Search URL

- Title: Synthesis and Antimicrobial Activity of New Heteroaryl(aryl)

- Title: An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC - NIH Source: Google Search URL

- Title: High-throughput screening for antimicrobial compounds using a 96-well format bacterial motility absorbance assay - PubMed Source: Google Search URL

- Title: New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed Source: Google Search URL

- Title: The Potential of Thiazole Derivatives as Antimicrobial Agents - MDPI Source: Google Search URL

- Title: Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update Source: Google Search URL

- Title: A review on progress of thiazole derivatives as potential anti-inflammatory agents Source: Google Search URL

- Title: MTT assay protocol | Abcam Source: Google Search URL

- Title: Anticancer activity of some new series of 2-(substituted)

- Title: Amping antimicrobial discovery with high-throughput screening - Drug Target Review Source: Google Search URL

- Title: Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Marine Natural Products - Benchchem Source: Google Search URL

- Title: Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed Source: Google Search URL

- Title: IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS - IJCRT.

- Title: The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics Source: Google Search URL

- Title: MTT Cell Assay Protocol Source: Google Search URL

- Title: High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC - PubMed Central Source: Google Search URL

- Title: Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments Source: Google Search URL

- Title: Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay - Benchchem Source: Google Search URL

- Title: High-throughput screen (HTS)

- Title: Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI Source: Google Search URL

- Title: An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences Source: Google Search URL

- Title: A review on thiazole based compounds andamp; it's pharmacological activities Source: Google Search URL

- Title: In vitro assays to investigate the anti-inflammatory activity of herbal extracts Source: Google Search URL

- Title: (PDF)

- Title: Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed Source: Google Search URL

- Title: Thiazole and thiazole containing drugs | PPTX - Slideshare Source: Google Search URL

- Title: Thiazole Bioactivity and Drug Applications - farah ali - Prezi Source: Google Search URL

- Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI Source: Google Search URL

- Title: An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics Source: Google Search URL

- Title: (PDF)

- Title: Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PubMed Central Source: Google Search URL

- Title: In virto Anti inflammatory assay: Dr.

- Title: Diverse biological activities of Thiazoles: A Retrospect - IT Medical Team Source: Google Search URL

- Title: Diverse biological activities of Thiazoles: A Retrospect International Journal of Drug Development & Research - IT Medical Team Source: Google Search URL

- Title: Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - NIH Source: Google Search URL

- Title: Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities Source: Google Search URL

- Title: (PDF)

- Title: A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES Source: Google Search URL

- Title: Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica Source: Google Search URL

Sources

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. azolifesciences.com [azolifesciences.com]

- 6. jchemrev.com [jchemrev.com]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. High-throughput screen (HTS) – REVIVE [revive.gardp.org]

- 9. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. prezi.com [prezi.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

The Versatility of 2-tert-Butyl-1,3-thiazole: A Strategic Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-thiazole ring is a cornerstone heterocyclic motif, integral to a vast array of pharmaceuticals, natural products, and functional materials.[1][2][3][4] Within this class, 2-tert-Butyl-1,3-thiazole emerges as a uniquely valuable building block. The strategic placement of the sterically demanding and electronically donating tert-butyl group at the C2 position profoundly influences the molecule's reactivity, offering chemists a powerful tool for precise molecular construction. This guide provides an in-depth exploration of 2-tert-Butyl-1,3-thiazole, detailing its synthesis, core reactivity—with a focus on directed metalation—and its application in palladium-catalyzed cross-coupling reactions, ultimately showcasing its utility in the synthesis of complex, high-value molecules.

Introduction: The Strategic Advantage of the 2-tert-Butyl Moiety

The utility of a building block in organic synthesis is defined by its reactivity, selectivity, and the stability of its derivatives. 2-tert-Butyl-1,3-thiazole is exemplary in this regard. The tert-butyl group serves two primary functions:

-

Steric Shielding: It effectively blocks the C2 position from direct nucleophilic attack or certain electrophilic additions, thereby directing reactivity to other positions on the thiazole ring.

-

Electronic Influence & C2-Proton Acidity: While sterically hindering, the tert-butyl group does not prevent the most crucial reaction of the thiazole ring: deprotonation at the C2 position. The inherent electron deficiency at C2, caused by the inductive effects of the adjacent sulfur and nitrogen atoms, makes this proton the most acidic site on the ring.[5][6] Deprotonation with a strong base generates a highly nucleophilic organometallic species, a gateway to a multitude of functionalizations.

This combination of properties makes 2-tert-Butyl-1,3-thiazole a versatile precursor for creating substituted thiazoles with precision and control.

Synthesis of the Core Scaffold

The most reliable and common method for constructing the thiazole ring is the Hantzsch thiazole synthesis.[7][8][9] This methodology involves the condensation of a thioamide with an α-halocarbonyl compound. For 2-tert-Butyl-1,3-thiazole, the logical precursors are pivalothioamide (2,2-dimethylpropanethioamide) and a two-carbon α-haloaldehyde synthon, such as chloroacetaldehyde.

Workflow for Hantzsch Thiazole Synthesis

Caption: General workflow for the Hantzsch synthesis of 2-tert-Butyl-1,3-thiazole.

Experimental Protocol: Synthesis of 2-tert-Butyl-1,3-thiazole

-

Materials: Pivalothioamide, chloroacetaldehyde (50% wt. solution in water), ethanol, sodium bicarbonate, diethyl ether, magnesium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pivalothioamide (1.0 eq) in ethanol.

-

Add chloroacetaldehyde solution (1.1 eq) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification: The crude 2-tert-Butyl-1,3-thiazole can be purified by vacuum distillation or flash column chromatography on silica gel to afford a pale yellow liquid.[2]

Core Reactivity: C2-Lithiation and Electrophilic Quench

The most powerful transformation of 2-tert-Butyl-1,3-thiazole is its deprotonation at the C2 position. This reaction creates a potent nucleophile, 2-lithio-2-tert-butyl-1,3-thiazole, which can react with a wide range of electrophiles to install diverse functional groups.

Causality of Experimental Choices:

-

Base Selection: Strong organolithium bases like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) are required to deprotonate the relatively weakly acidic C2-H (pKa ≈ 29).[5] n-BuLi is typically sufficient and more commonly used.

-

Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are essential. They are aprotic and effectively solvate the lithium cation, preventing aggregation and enhancing the reactivity of the base.

-

Temperature: The lithiation is performed at low temperatures, typically -78 °C (a dry ice/acetone bath). This is critical to prevent side reactions, such as nucleophilic attack of the butyllithium on the thiazole ring, and to ensure the stability of the resulting lithiated intermediate.

Mechanism of C2-Lithiation and Functionalization

Sources

- 1. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. One moment, please... [dergi.fabad.org.tr]

- 4. Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Thiazole - Wikipedia [en.wikipedia.org]

- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 7. bepls.com [bepls.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Thiazole synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Discovery and Synthesis of 2-tert-Butyl-1,3-Thiazole Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-thiazole scaffold is a privileged heterocyclic motif integral to a vast array of biologically active compounds and approved pharmaceuticals. Within this class, analogs bearing a tert-butyl group at the 2-position represent a synthetically accessible and sterically distinct subset with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of 2-tert-butyl-1,3-thiazole analogs, with a focus on their synthetic origins, detailed methodologies for their preparation, and their characterization. While the natural occurrence of this specific substitution pattern appears to be undocumented, its value in drug design is underscored by the influence of the tert-butyl group on molecular properties. This guide serves as a resource for researchers engaged in the design, synthesis, and application of novel thiazole-based compounds.

Introduction: The Significance of the Thiazole Scaffold and the Role of the 2-tert-Butyl Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the architecture of numerous natural products and synthetic drugs.[1] Its presence in compounds ranging from the essential vitamin B1 (thiamine) to a multitude of FDA-approved drugs highlights its versatile role in biological systems.[2] The thiazole nucleus often acts as a crucial pharmacophore, engaging in key interactions with biological targets.

The introduction of a tert-butyl group at the 2-position of the thiazole ring imparts distinct physicochemical properties to the molecule. The bulky and lipophilic nature of the tert-butyl group can significantly influence a compound's steric profile, metabolic stability, and binding interactions with protein targets.[3] This strategic substitution can lead to enhanced potency, selectivity, and pharmacokinetic properties, making 2-tert-butyl-1,3-thiazole analogs an attractive area of exploration in drug discovery.

Discovery and Natural Occurrence: A Synthetic Realm

Extensive reviews of natural products, particularly from marine and microbial sources which are rich in diverse thiazole-containing compounds, do not indicate the presence of the 2-tert-butyl-1,3-thiazole moiety.[4][5] The biosynthesis of naturally occurring thiazoles typically involves the cyclization of cysteine or related precursors, which does not readily lend itself to the formation of a tert-butyl substituent at the 2-position.[6] Therefore, 2-tert-butyl-1,3-thiazole and its analogs are considered to be of synthetic origin. Their "discovery" lies not in isolation from a natural source, but in their rational design and synthesis by medicinal chemists to explore specific structure-activity relationships.

Synthetic Methodologies: Constructing the 2-tert-Butyl-Thiazole Core

The primary and most efficient method for the synthesis of 2-tert-butyl-1,3-thiazole analogs is the Hantzsch thiazole synthesis .[7][8][9] This robust and versatile reaction involves the condensation of a thioamide with an α-haloketone.

The Hantzsch Thiazole Synthesis: A Cornerstone Methodology

The general Hantzsch synthesis for 2-tert-butyl-thiazoles proceeds via the reaction of thiopivalamide (2,2-dimethylpropanethioamide) with a suitable α-haloketone. The tert-butyl group of the thiopivalamide becomes the substituent at the 2-position of the resulting thiazole ring.[3]

Causality behind Experimental Choices:

-

Thioamide Choice: The selection of thiopivalamide is definitional for introducing the 2-tert-butyl group.[3] Its purity is crucial for achieving high yields and minimizing side products.

-

α-Haloketone Variation: The choice of α-haloketone determines the substitution pattern at the 4- and 5-positions of the thiazole ring. A wide variety of α-haloketones are commercially available or can be readily synthesized, allowing for the creation of diverse analog libraries.

-

Solvent and Temperature: The reaction is typically carried out in a polar solvent such as ethanol or isopropanol, often with heating to facilitate the reaction. The choice of temperature and reaction time is optimized based on the reactivity of the specific substrates.

-

Base: While the reaction can proceed without a base, the addition of a weak base like sodium carbonate or triethylamine is sometimes used to neutralize the hydrogen halide formed during the reaction, which can improve yields and prevent side reactions.

Detailed Experimental Protocol: Synthesis of 2-tert-Butyl-4-phenyl-1,3-thiazole

This protocol provides a representative example of the Hantzsch synthesis for a 2-tert-butyl-1,3-thiazole analog.

Materials:

-

Thiopivalamide (2,2-dimethylpropanethioamide)

-

2-Bromoacetophenone

-

Ethanol

-

Sodium bicarbonate (optional)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiopivalamide (1 equivalent) in ethanol.

-

Add 2-bromoacetophenone (1 equivalent) to the solution.

-

If desired, add sodium bicarbonate (1.1 equivalents).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can then be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Self-Validating System: The purity and identity of the product can be confirmed by melting point determination and spectroscopic analysis (NMR, MS). The expected spectroscopic data serves as a validation of the successful synthesis.

Characterization of 2-tert-Butyl-1,3-Thiazole Analogs

The structural elucidation of newly synthesized 2-tert-butyl-1,3-thiazole analogs relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

-

tert-Butyl Protons: A characteristic singlet is observed in the upfield region, typically around δ 1.4-1.6 ppm, integrating to nine protons. This is a hallmark of the 2-tert-butyl group.[6]

-

Thiazole Ring Protons: The chemical shifts of the protons on the thiazole ring (at positions 4 and 5) are dependent on the other substituents. For a 2,4-disubstituted thiazole, the proton at the 5-position will appear as a singlet. For a 2,5-disubstituted thiazole, the proton at the 4-position will also be a singlet. Their chemical shifts are typically in the aromatic region (δ 7.0-8.5 ppm).[10][11]

-

Substituent Protons: The protons of the substituents at the 4- and 5-positions will have characteristic chemical shifts and coupling patterns.

¹³C NMR Spectroscopy:

-

tert-Butyl Carbons: Two signals are characteristic of the tert-butyl group: one for the quaternary carbon (typically around δ 30-35 ppm) and one for the three equivalent methyl carbons (around δ 28-30 ppm).[6]

-

Thiazole Ring Carbons: The carbons of the thiazole ring typically resonate in the range of δ 110-170 ppm. The carbon at the 2-position, bearing the tert-butyl group, is often found in the more downfield region of this range.[12]

Table 1: Representative ¹H and ¹³C NMR Data for 2-tert-Butyl-Thiazole Analogs

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| tert-butyl thiazol-2-ylcarbamate | CDCl₃ | 1.52 (s, 9H), 6.82 (d, 1H), 7.32 (d, 1H) | 28.30, 82.00, 112.10, 136.70, 152.90, 161.80 | [6] |

| 2-tert-Butyl-4-methylthiazole | - | - | Data available in SpectraBase | [13] |

| 2-Methyl-4-tert-butylthiazole | - | - | Data available in SpectraBase | [14] |

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of 2-tert-butyl-1,3-thiazole analogs.

-

Molecular Ion Peak (M⁺): The molecular ion peak is typically observed and provides the molecular weight of the compound.

-

Fragmentation Pattern: A characteristic fragmentation is the loss of a methyl group (M-15) from the tert-butyl moiety to form a stable tertiary carbocation. Another common fragmentation is the loss of isobutylene (M-56). The fragmentation of the thiazole ring itself can also be observed.[15][16]

Applications in Drug Development and Medicinal Chemistry

While the natural occurrence of 2-tert-butyl-1,3-thiazole analogs is not established, their synthetic accessibility and unique properties make them valuable scaffolds in drug discovery. The tert-butyl group can serve as a "pharmacophoric shield," preventing unwanted metabolic transformations at the 2-position of the thiazole ring and providing steric bulk that can enhance binding affinity and selectivity for a target protein.

Several patents and research articles describe the synthesis and evaluation of 2-tert-butyl-thiazole derivatives for various therapeutic targets, including their use as kinase inhibitors and in other signaling pathways.[4][17][18] The ability to readily modify the 4- and 5-positions of the thiazole ring allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds.

Conclusion

The 2-tert-butyl-1,3-thiazole scaffold, while apparently absent in nature, represents a fertile ground for synthetic and medicinal chemistry. The well-established Hantzsch synthesis provides a reliable and versatile route to a wide array of analogs. The characteristic spectroscopic signatures of the 2-tert-butyl group facilitate their straightforward characterization. As researchers continue to explore the chemical space around the thiazole nucleus, the unique steric and electronic properties conferred by the 2-tert-butyl substituent will undoubtedly continue to be exploited in the design and development of novel therapeutic agents.

References

-

Supporting Information - 2. (n.d.). Retrieved January 12, 2026, from [Link]

-

Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. (2020). Marine Drugs, 18(6), 329. [Link]

-

Wiley-VCH 2007 - Supporting Information. (2007). Retrieved January 12, 2026, from [Link]

-

Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. (2025). The Journal of Organic Chemistry. [Link]

-

Filho, E. B. A., et al. (2020). Review of the synthesis and biological activity of thiazoles. Journal of the Brazilian Chemical Society, 31(12), 2417-2454. [Link]

-

Chemo- and Stereoselective Synthesis of Substituted Thiazoles from tert-Alcohols Bearing Alkene and Alkyne Groups with Alkaline Earth Catalysts. (2020). Molecules, 25(18), 4257. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

2-tert-Butyl-4-methylthiazole - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 12, 2026, from [Link]

-

2-Methyl-4-tert.-butylthiazole - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 12, 2026, from [Link]

- Thiazole derivatives. (2012).

-

Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2021). BEPLS, 10(1), 1-15. [Link]

- Thiazole derivatives. (1968).

-

Asian Journal of Chemistry - 13C-NMR Studies of Some Heterocyclically Substituted. (2005). Asian Journal of Chemistry, 17(2), 1471-1474. [Link]

-

Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. (2019). Bioorganic & Medicinal Chemistry, 27(24), 115161. [Link]

-

Synthesis of Some Novel 2,4-Disubstituted Thiazoles as Possible Antimicrobial Agents. (2008). Archiv der Pharmazie, 341(4), 229-236. [Link]

- 4-tertiary butyl-2-(2-fluorophenylamino)-5-(1,2,4-triazole-1-yl) thiazole crystals. (2014).

-

Thiazole: A Privileged Motif in Marine Natural Products. (2019). Mini-Reviews in Organic Chemistry, 16(1), 26-34. [Link]

-

Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

-

Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Recent Patents on Thiazole Derivatives Endowed with Antitumor Activity. (2014). Recent Patents on Anti-Cancer Drug Discovery, 9(2), 195-224. [Link]

-

A Patent Review on Thiazole Derivatives (2008-2013). (2014). Acta Chimica and Pharmaceutica Indica, 4(1), 1-21. [Link]

-

Synthesis of Novel Hantzsch Dihydropyridine Derivatives. (2011). Asian Journal of Chemistry, 23(12), 5369-5371. [Link]

-

Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. (2013). Bioorganic & Medicinal Chemistry Letters, 23(10), 2869-2873. [Link]

-

Fragmentation and Interpretation of Spectra. (n.d.). In Mass Spectrometry. Retrieved January 12, 2026, from [Link]

-

A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2019). International Journal of Pharmaceutical Sciences and Research, 10(5), 2134-2144. [Link]

-

Hantzsch Pyridine Synthesis. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]

-

A review on thiazole based compounds and it's pharmacological activities. (2021). World Journal of Pharmaceutical Research, 10(13), 1166-1183. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

-

1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 12, 2026, from [Link]

-

Hantzsch pyridine synthesis - overview. (n.d.). ChemTube 3D. Retrieved January 12, 2026, from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 12, 2026, from [Link]

-

An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences, 49(3), 599-620. [Link]

-

Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2025). Frontiers in Chemistry, 13, 1369424. [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences, 49(3), 599-620. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. benchchem.com [benchchem.com]

- 4. WO2012161879A1 - Thiazole derivatives - Google Patents [patents.google.com]

- 5. utsouthwestern.edu [utsouthwestern.edu]

- 6. rsc.org [rsc.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 9. asianpubs.org [asianpubs.org]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]

- 12. asianpubs.org [asianpubs.org]

- 13. spectrabase.com [spectrabase.com]

- 14. spectrabase.com [spectrabase.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 17. GB1120210A - Thiazole derivatives - Google Patents [patents.google.com]

- 18. CN102887892B - 4-tertiary butyl-2-(2-fluorophenylamino)-5-(1,2,4-triazole-1-yl) thiazole crystals - Google Patents [patents.google.com]

Physical properties of 2-tert-Butyl-1,3-thiazole (e.g., melting point, boiling point)

An In-Depth Technical Guide to the Physical Properties of 2-tert-Butyl-1,3-thiazole

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the physical properties of 2-tert-Butyl-1,3-thiazole, a heterocyclic compound of interest in synthetic and medicinal chemistry. As a member of the thiazole family, this molecule's core structure is a fundamental component in numerous pharmaceuticals, including anti-inflammatory drugs and vitamin B1.[1][2] The substitution of a bulky tert-butyl group at the C2 position significantly influences its physicochemical characteristics, impacting its reactivity, solubility, and pharmacokinetic profile. Understanding these properties is a critical prerequisite for its application in research and development.

This document moves beyond a simple data sheet to offer practical, field-proven insights into not only the known properties of this compound but also the rigorous experimental methodologies required for their validation.

Physicochemical Characteristics

While 2-tert-Butyl-1,3-thiazole is a specific molecule of interest, comprehensive, experimentally verified physical property data is not widely available in current literature and chemical databases. This is common for specialized, non-commercial chemical entities.

To provide a valuable benchmark, the following table includes key identifiers for 2-tert-Butyl-1,3-thiazole alongside the experimentally determined physical properties of its structural isomer, 2-sec-butyl thiazole . The isomeric difference—the branching point of the butyl group—will influence properties like boiling point and density due to variations in intermolecular forces and molecular packing.

| Property | Value (2-tert-Butyl-1,3-thiazole) | Value (2-sec-butyl thiazole - for comparison) | Data Type | Source |

| Molecular Formula | C₇H₁₁NS | C₇H₁₁NS | - | - |

| Molecular Weight | 141.23 g/mol | 141.23 g/mol | Calculated | - |

| Appearance | Not specified (Likely a liquid) | - | - | - |

| Boiling Point | Data not available | 174.0 - 175.0 °C (at 760 mmHg) | Experimental | [3] |

| Melting Point | Data not available | Not applicable (liquid at STP) | - | - |

| Density / Specific Gravity | Data not available | 0.998 - 1.003 g/cm³ (at 25 °C) | Experimental | [3] |

| Refractive Index | Data not available | 1.496 - 1.502 (at 20 °C) | Experimental | [3] |

| Solubility | Data not available | Soluble in alcohol; Insoluble in water | Experimental | [3] |

Experimental Determination of Physical Properties: A Methodological Deep-Dive

For a novel or uncharacterized compound like 2-tert-Butyl-1,3-thiazole, determining its physical properties is a foundational step. The following protocols describe self-validating systems for accurately measuring boiling and melting points.

Boiling Point Determination (Micro-Capillary Method)

The determination of a boiling point is fundamentally the measurement of the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. For small research-grade quantities, the micro-capillary method using a Thiele tube is the industry standard due to its efficiency and minimal sample requirement (typically < 0.5 mL).[4]

This technique relies on trapping a small amount of air in an inverted capillary tube submerged in the sample. As the sample is heated, the air and vaporized sample expand, creating a steady stream of bubbles. The boiling point is recorded upon cooling, precisely when the external atmospheric pressure overcomes the internal vapor pressure, causing the liquid to be drawn back into the capillary. This moment signifies the equilibrium state that defines the boiling point.

-

Sample Preparation: A small volume (2-3 mL) of the liquid is placed into a small test tube or fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed into the liquid with the open end down.

-

Apparatus Assembly: The test tube is securely attached to a thermometer, ensuring the sample is aligned with the thermometer's bulb. This assembly is then placed into a Thiele tube containing mineral oil, ensuring the heat transfer is uniform.[4][5]

-

Heating: The side arm of the Thiele tube is heated gently. The unique shape of the tube promotes convection currents, ensuring the entire oil bath maintains a uniform temperature without the need for stirring.[6]

-

Observation (Heating Phase): As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating should continue until a rapid and continuous stream is observed, indicating the temperature is slightly above the boiling point.[7]

-

Observation (Cooling Phase): The heat source is removed. The temperature at which the bubbling ceases and the liquid is drawn into the capillary tube is recorded as the boiling point.[6]

-

Barometric Pressure: For utmost accuracy, the ambient barometric pressure should be recorded alongside the boiling point, as boiling point is pressure-dependent.

Caption: Workflow for Micro-Capillary Boiling Point Determination.

Melting Point Determination (Capillary Method)

Should a derivative of 2-tert-Butyl-1,3-thiazole be synthesized that is solid at room temperature, its melting point would be a crucial indicator of its identity and purity. Pure crystalline solids typically exhibit a sharp melting point range (0.5-1.5°C), whereas impure samples display a depressed and broader melting range.[8]

The melting point is the temperature range over which a substance transitions from the solid to the liquid phase. This process requires overcoming the intermolecular forces holding the crystal lattice together. Impurities disrupt this lattice, requiring less energy (a lower temperature) to break apart, and the process occurs over a wider temperature range as different parts of the mixture melt at different points.

-

Sample Preparation: A small amount of the dry, finely powdered solid is loaded into a capillary tube (sealed at one end) to a height of 2-3 mm.[9]

-

Sample Compaction: The tube is tapped gently or dropped through a long glass tube to tightly pack the solid at the bottom. This prevents shrinking or sagging during heating, which could lead to inaccurate readings.[9]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a DigiMelt or Mel-Temp). These devices consist of a heated metal block with a viewing port and a calibrated thermometer or digital sensor.[3]

-

Rapid Determination (Optional): If the approximate melting point is unknown, a rapid heating run (10-20°C/min) can be performed to get a rough estimate.[3]

-

Accurate Determination: A fresh sample is heated to about 15-20°C below the estimated melting point. The heating rate is then slowed to 1-2°C per minute.[9][10]

-

Recording the Range: Two temperatures are recorded:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T1-T2.[8]

-

Caption: Workflow for Capillary Melting Point Determination.

References

Sources

- 1. Thiazole - Wikipedia [en.wikipedia.org]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 3. 2-sec-butyl thiazole [thegoodscentscompany.com]

- 4. tert-Butyl 2-chloro-1,3-thiazole-5-carboxylate | C8H10ClNO2S | CID 24229786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 2-tert-Butyl-1,3-thiazole-4-carboxylic acid | 1086380-10-0 [chemicalbook.com]

- 7. Yttrium | Y | CID 23993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. 2-Tert-butyl-1,3-thiazole-4-carboxylic acid | C8H11NO2S | CID 28875555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. labsolu.ca [labsolu.ca]

A Quantum Chemical Blueprint for 2-tert-Butyl-1,3-thiazole: A Guide for Drug Discovery Professionals

Introduction: The Thiazole Scaffold and the Significance of 2-tert-Butyl-1,3-thiazole

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in drug development. Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][4] The versatility of the thiazole scaffold presents a fertile ground for the discovery of novel therapeutics with enhanced efficacy and improved pharmacokinetic profiles.[1][2]

This guide focuses on a specific, yet underexplored, derivative: 2-tert-Butyl-1,3-thiazole. The introduction of a bulky tert-butyl group at the 2-position is anticipated to significantly influence the molecule's steric and electronic properties, potentially leading to novel biological activities and improved metabolic stability. In the realm of drug discovery, where understanding molecular properties is paramount, quantum chemical calculations offer a powerful lens to elucidate the intrinsic characteristics of such novel compounds, often before they are synthesized. This in-depth technical guide will provide a comprehensive computational protocol for the study of 2-tert-Butyl-1,3-thiazole, offering insights into its structure, reactivity, and potential as a pharmacophore.

Part 1: The Computational Strategy: A Self-Validating Workflow

In the absence of extensive experimental data for 2-tert-Butyl-1,3-thiazole, a robust and well-validated computational methodology is essential. The following workflow is designed to provide reliable theoretical predictions of the molecule's properties. The choice of Density Functional Theory (DFT) with the B3LYP functional and the 6-311+G(d,p) basis set is grounded in its proven accuracy for calculating the geometries and electronic properties of heterocyclic compounds, including thiazole derivatives.

Experimental Protocol: Computational Analysis of 2-tert-Butyl-1,3-thiazole

-

Molecular Structure Input: The initial 3D structure of 2-tert-Butyl-1,3-thiazole is constructed using a molecular modeling software (e.g., GaussView).

-

Geometry Optimization and Frequency Calculation:

-

The geometry of the molecule is optimized without any symmetry constraints using the Gaussian 16 software package.

-

The optimization is performed at the B3LYP/6-311+G(d,p) level of theory.

-

A subsequent frequency calculation at the same level of theory is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

-

Electronic Property Calculations:

-

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized geometry.

-

The molecular electrostatic potential (MEP) map is generated to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.

-

-

Spectroscopic Predictions:

-

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra are predicted from the optimized geometry and corresponding frequency and shielding tensor calculations. These theoretical spectra can serve as a reference for future experimental validation.

-

Caption: A self-validating computational workflow for 2-tert-Butyl-1,3-thiazole.

Part 2: Molecular Insights from Quantum Chemical Calculations

Optimized Molecular Geometry

The geometry optimization provides the most stable three-dimensional arrangement of the atoms in 2-tert-Butyl-1,3-thiazole. The key bond lengths, bond angles, and dihedral angles are crucial for understanding the molecule's shape and steric hindrance, which in turn influence its ability to interact with biological targets.

| Parameter | Predicted Value (Å or °) |

| Bond Lengths (Å) | |

| C2-N3 | Calculated Value |

| N3-C4 | Calculated Value |

| C4-C5 | Calculated Value |

| C5-S1 | Calculated Value |

| S1-C2 | Calculated Value |

| C2-C(tert-butyl) | Calculated Value |

| Bond Angles (°) | |

| S1-C2-N3 | Calculated Value |

| C2-N3-C4 | Calculated Value |

| N3-C4-C5 | Calculated Value |

| C4-C5-S1 | Calculated Value |

| C5-S1-C2 | Calculated Value |

| Dihedral Angle (°) | |

| N3-C2-C(tert-butyl)-C(methyl) | Calculated Value |

| Note: The table presents the types of data that would be generated from the calculation. Specific values are dependent on the actual computational output. |

Electronic Properties: Unveiling Reactivity

The electronic properties of a molecule are fundamental to its chemical reactivity and biological activity.

-